ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino group, fluorophenyl group, and carboxylate ester, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds like “ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate” often target proteins or enzymes in the body. These targets can be receptors, ion channels, or enzymes that play crucial roles in various biological processes .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein or enzyme. This binding can either activate or inhibit the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is critical for a specific metabolic pathway, leading to decreased production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a critical enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a shortage of others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more effective at specific pH levels or temperatures .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: The compound’s unique properties are utilized in the development of advanced materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO5/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(28-19(17)23)12-8-4-6-10-14(12)27-21(16)25/h3-10,15H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFSFNROYSFTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)OC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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